5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde
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Overview
Description
5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde is an organic compound that belongs to the class of benzoannulenes This compound is characterized by a chlorine atom at the 5th position and an aldehyde group at the 6th position of the benzoannulene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde typically involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulene followed by formylation The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-carboxylic acid.
Reduction: 5-Chloro-6,7,8,9-tetrahydro-5H-benzoannulene-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbaldehyde : Lacks the chlorine atom at the 5th position.
- 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid : Contains a carboxylic acid group instead of an aldehyde group.
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a ketone group instead of an aldehyde group.
Uniqueness
The presence of both a chlorine atom and an aldehyde group in 5-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde makes it unique compared to its analogs
Properties
Molecular Formula |
C12H13ClO |
---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
5-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H13ClO/c13-12-10(8-14)6-3-5-9-4-1-2-7-11(9)12/h1-2,4,7-8,10,12H,3,5-6H2 |
InChI Key |
DLHJVHUKXNPMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2=CC=CC=C2C1)Cl)C=O |
Origin of Product |
United States |
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